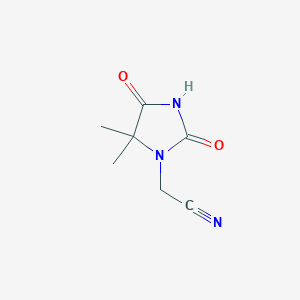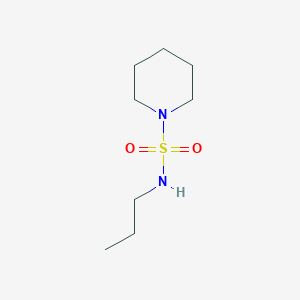
N-propylpiperidine-1-sulfonamide
Vue d'ensemble
Description
N-propylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de la N-propylpiperidine-1-sulfonamide
La this compound est un composé présentant des applications potentielles dans divers domaines scientifiques. Voici une analyse détaillée de ses applications uniques dans six domaines distincts de la recherche.
Applications pharmacologiques : La this compound est prometteuse dans le domaine de la pharmacologie, en particulier dans le développement de nouveaux agents thérapeutiques. Sa structure, qui comprend le cycle pipéridine, est couramment retrouvée dans de nombreux produits pharmaceutiques, ce qui indique son potentiel pour la conception et la synthèse de médicaments . Le composé pourrait être étudié pour son efficacité dans le traitement des maladies où les dérivés de la pipéridine sont déjà connus pour être bénéfiques.
Synthèse de polymères : En chimie des polymères, la this compound pourrait servir de précurseur à de nouveaux polymères. Les sulfonimidates, qui partagent un groupe sulfonamide similaire, ont été utilisés pour synthétiser des polymères de poly(oxothiazène) et des monomères et polymères de thionylphosphazène, ce qui suggère que la this compound pourrait également jouer un rôle dans la création de nouveaux matériaux polymériques .
Chimie médicinale : La pertinence du composé en chimie médicinale est liée à son rôle potentiel dans la synthèse de sulfoximines et de sulfonimidamides, qui sont importantes dans le développement de candidats médicaments présentant des propriétés médicinales . Son application pourrait être explorée plus avant dans la conception de composés présentant des activités pharmacologiques spécifiques.
Synthèse organique : La this compound peut être utilisée en synthèse organique comme intermédiaire ou réactif. Ses caractéristiques structurales pourraient le rendre adapté à une utilisation dans les synthèses asymétriques, où il pourrait agir comme un modèle chiral ou comme un réactif de transfert d’alkyle vers les acides, les alcools et les phénols .
Utilisations industrielles : Bien que les utilisations industrielles spécifiques de la this compound ne soient pas bien documentées, les composés sulfonamides apparentés ont trouvé des applications dans diverses industries. Il pourrait être étudié pour une utilisation dans des procédés qui bénéficient de ses propriétés chimiques, telles que la production de colorants, de pigments ou d’autres intermédiaires chimiques .
Recherche biochimique : En biochimie, le composé pourrait présenter un intérêt en raison de l’importance des sulfonamides dans les systèmes biologiques. Les recherches pourraient se concentrer sur ses interactions avec les enzymes ou les protéines, ce qui pourrait conduire à des éclaircissements sur son mécanisme d’action ou son rôle dans les voies biochimiques .
Mécanisme D'action
Target of Action
Sulfonamides are known to target a crucial enzyme in bacteria called dihydropteroate synthetase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase. They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary. Generally, they are well absorbed orally and widely distributed in the body. They are partially metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the synthesis of nucleic acids and proteins, which inhibits the growth and multiplication of bacteria .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, the presence of organic matter can affect the activity of sulfonamides. Moreover, the pH of the environment can influence the ionization state of sulfonamides, which can affect their absorption and distribution .
Analyse Biochimique
Biochemical Properties
N-propylpiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can affect neurotransmitter release and synaptic plasticity, leading to changes in neuronal communication and function. In cancer cells, it may alter the expression of oncogenes and tumor suppressor genes, impacting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology, proliferation rates, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and utilization. Additionally, this compound may interact with cofactors, such as NADH and ATP, modulating their availability and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. Studies have shown that this compound can accumulate in certain tissues, such as the liver and brain, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling .
Propriétés
IUPAC Name |
N-propylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJBARFRSQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


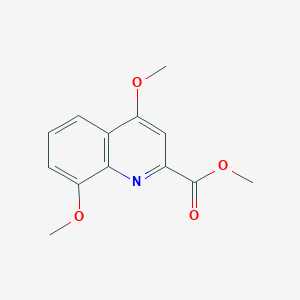
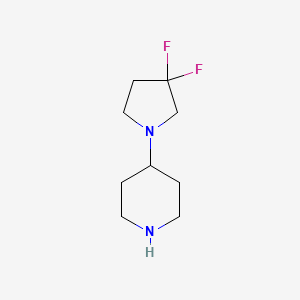

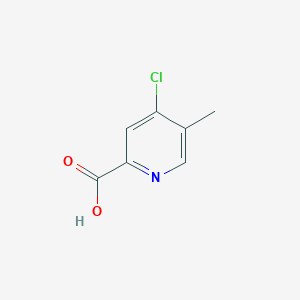
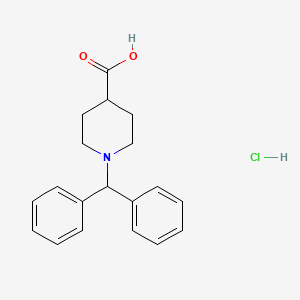

![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
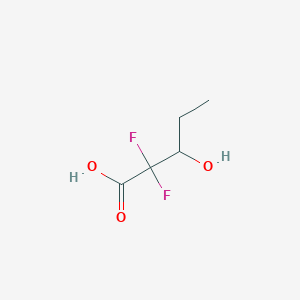
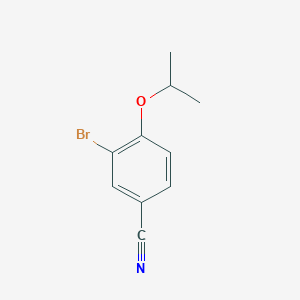
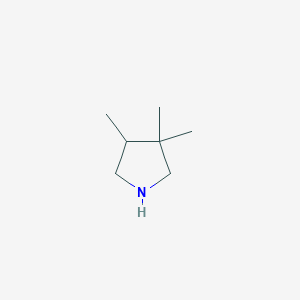
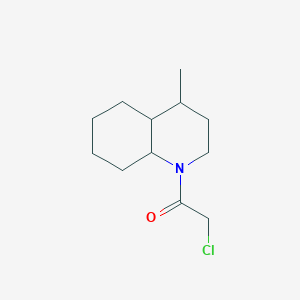
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)
